Product packaging for Diiodoiron;tetrahydrate(Cat. No.:)

Diiodoiron;tetrahydrate

Cat. No.: B13828196
M. Wt: 381.72 g/mol
InChI Key: YECVBNYAHYWPOD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Iron(II) Halide Coordination Chemistry

Iron(II) halides, a class of compounds with the general formula FeX₂ (where X is a halogen), are fundamental subjects in the study of coordination chemistry. These compounds, including iron(II) iodide, readily form coordination complexes with various ligands. The coordination chemistry of iron(II) is diverse, with complexes exhibiting different geometries, such as octahedral and tetrahedral, and spin states. The nature of the halide ligand plays a crucial role in the electronic and structural properties of these complexes.

In the case of diiodoiron, the large size and polarizability of the iodide ion influence the coordination environment around the iron(II) center. While anhydrous iron(II) iodide (FeI₂) adopts a cadmium iodide (CdI₂) type crystal structure, its hydrated form, diiodoiron;tetrahydrate, presents a different coordination sphere where water molecules act as ligands. wikipedia.orgchemicalbook.com The study of such hydrated halides provides insight into the competitive coordination of halide ions and water molecules around a metal center. Research in this area extends to the synthesis and characterization of various iron(II) halide complexes, which can serve as precursors for more complex molecular architectures and materials. rsc.org The interplay between the iron(II) center and its halide and solvent ligands is a key area of investigation in understanding reaction mechanisms and designing novel catalysts. acs.orgacs.orgchemrxiv.org

Historical Academic Perspectives on Hydrated Iron Iodides

Historically, the study of hydrated iron iodides has been part of the broader exploration of metal halides and their hydrates. Early chemical literature documented the synthesis of iron(II) iodide by reacting iron with iodine. wikipedia.org The formation of green crystals upon evaporation of an aqueous solution of iron and iodine has long been recognized as the tetrahydrate form. chemicalbook.comguidechem.com While other iron(II) halides like the fluoride, chloride, and bromide have well-characterized hydrates, the existence and stability of a tetrahydrate for the diiodide have been a subject of speculation and investigation. wikipedia.org The synthesis of anhydrous iron(II) iodide often involves the thermal decomposition of a hexamethanol solvate, highlighting the tendency of the iron(II) ion to coordinate with solvent molecules. wikipedia.org Over time, the focus has shifted from simple preparation to detailed structural and spectroscopic characterization, allowing for a more precise understanding of the nature of the iron-water and iron-iodide bonds within the hydrated crystal lattice.

Contemporary Research Significance and Scope in Fundamental Chemistry

In contemporary research, this compound and its anhydrous counterpart are of interest for their potential applications and for the fundamental chemical principles they exemplify. Anhydrous iron(II) iodide is recognized as a catalyst in various organic reactions. wikipedia.orgguidechem.comfishersci.bethermofisher.krresearchgate.net The hydrated form, this compound, is also seen as a precursor in chemical synthesis. chemister.ru

The compound's properties, such as its solubility in water and ethanol, and its reactivity, make it a subject of ongoing study. wikipedia.orgchemicalbook.com Modern research often employs advanced analytical techniques to probe the electronic structure and magnetic properties of iron(II) compounds. The anhydrous form, for instance, is known to be paramagnetic. chemicalbook.comguidechem.com Furthermore, the study of iron halide complexes, including those derived from diiodoiron, contributes to the understanding of electron transfer processes and the mechanisms of catalytic cycles. acs.orgacs.orgchemrxiv.org The layered crystal structure of anhydrous FeI₂ has also led to its investigation as a 2D material with potential applications in magnetic devices and thermoelectrics. 2dsemiconductors.com

Properties of this compound

PropertyValue
Chemical Formula FeI₂·4H₂O chemister.ruamericanelements.comshef.ac.uk
Molecular Weight 381.715 g/mol chemister.ruamericanelements.comshef.ac.uk
Appearance Green crystals chemicalbook.comchemister.ru or black powder americanelements.comshef.ac.uk
Melting Point 90 °C (decomposes) chemister.ruamericanelements.comshef.ac.uk
Density 2.87 g/cm³ americanelements.comshef.ac.uk
Solubility in Water Soluble chemicalbook.comamericanelements.com

Elemental Composition of this compound

ElementPercentage
Iron (Fe)14.63% shef.ac.uk
Iodine (I)66.49% shef.ac.uk
Hydrogen (H)2.11% shef.ac.uk
Oxygen (O)16.77% shef.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH8I2O4 B13828196 Diiodoiron;tetrahydrate

Properties

Molecular Formula

FeH8I2O4

Molecular Weight

381.72 g/mol

IUPAC Name

diiodoiron;tetrahydrate

InChI

InChI=1S/Fe.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2

InChI Key

YECVBNYAHYWPOD-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.[Fe](I)I

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Diiodoiron;tetrahydrate

Established Synthetic Routes for Hydrated Iron(II) Iodides

The most common laboratory-scale preparations of hydrated iron(II) iodides, including the tetrahydrate, involve direct reactions of elemental iron or simple iron(II) salts. These methods are broadly categorized into non-aqueous and aqueous systems, each presenting distinct advantages and challenges.

While seemingly counterintuitive for the synthesis of a hydrated salt, non-aqueous routes are primarily employed for the preparation of high-purity anhydrous iron(II) iodide (FeI₂), which serves as an immediate precursor to the hydrated forms. The direct reaction between elemental iron and iodine can be effectively carried out in a non-aqueous, coordinating solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

The reaction proceeds as follows: Fe(s) + I₂(s) --(THF)--> FeI₂(THF)ₓ

In this process, finely divided iron powder is refluxed with elemental iodine in the chosen solvent under a strictly inert atmosphere (e.g., nitrogen or argon). The solvent not only facilitates the reaction but also forms a solvate or adduct with the resulting iron(II) iodide, such as FeI₂(THF)₂. This intermediate adduct is typically soluble in the reaction medium. To obtain the target diiodoiron;tetrahydrate, the anhydrous product or its solvate is isolated after removal of the solvent and then carefully dissolved in a stoichiometric amount of deoxygenated water. Subsequent crystallization from this aqueous solution yields FeI₂·4H₂O. This multi-step method is valued for producing a very pure anhydrous precursor, free from the side products often encountered in aqueous preparations.

The most direct and widely utilized method for synthesizing this compound is through reactions in an aqueous medium. This approach leverages the solubility of iron(II) iodide in water. The primary method involves the reaction of excess metallic iron with aqueous hydriodic acid (HI).

The reaction is: Fe(s) + 2 HI(aq) → FeI₂(aq) + H₂(g)

Key procedural details are critical for success. An excess of iron filings or powder is used to ensure all the hydriodic acid is consumed and, more importantly, to maintain a reducing environment that prevents the oxidation of Fe²⁺ to Fe³⁺ by dissolved oxygen or other potential oxidants. The reaction mixture is typically heated to increase the reaction rate. Upon completion, the hot solution is filtered under an inert atmosphere to remove the excess unreacted iron and any solid impurities. The resulting pale green filtrate is then allowed to cool slowly. As the temperature decreases, the solubility of iron(II) iodide drops, leading to the crystallization of greenish, deliquescent crystals of this compound (FeI₂·4H₂O).

Alternative aqueous routes involve the use of an iron(II) salt, such as iron(II) carbonate or iron(II) hydroxide (B78521), as the starting material.

FeCO₃(s) + 2 HI(aq) → FeI₂(aq) + H₂O(l) + CO₂(g)

These methods avoid the generation of hydrogen gas but require a pure source of the iron(II) precursor. The subsequent filtration and crystallization steps are identical to those described for the reaction with metallic iron.

Table 1: Comparison of Common Aqueous Synthesis Routes for Iron(II) Iodide

Primary ReactantCo-reactantKey Reaction ConditionsAdvantagesDisadvantages
Iron (metal)Hydriodic Acid (HI)Excess iron, heating, inert atmosphereInexpensive starting material; excess iron prevents Fe³⁺ formation.Generates flammable H₂ gas; requires hot filtration of excess metal.
Iron(II) Carbonate (FeCO₃)Hydriodic Acid (HI)Stoichiometric control, inert atmosphereNo H₂ gas produced; reaction driven by CO₂ evolution.Requires pre-synthesis of pure FeCO₃; potential for frothing.
Iron(II) Hydroxide (Fe(OH)₂)Hydriodic Acid (HI)Inert atmosphere; precursor is highly sensitive to air.Simple acid-base neutralization; only byproduct is water.Fe(OH)₂ is highly susceptible to oxidation, making pure starting material difficult to obtain and handle.

Advanced Precursor Decomposition Strategies

Beyond direct synthesis, this compound can be prepared from anhydrous FeI₂ obtained via more advanced decomposition routes. These methods often involve thermally or chemically induced transformations of more complex iron-containing precursors.

This strategy focuses on creating anhydrous iron(II) iodide, which is then hydrated in a separate, controlled step. A notable example is the thermal decomposition of iron(III) iodide (FeI₃). Iron(III) iodide is thermally unstable and readily decomposes upon gentle heating to yield iron(II) iodide and elemental iodine.

The decomposition reaction is: 2 FeI₃(s) --(Δ)--> 2 FeI₂(s) + I₂(g)

The elemental iodine sublimes away, leaving behind solid anhydrous iron(II) iodide. This method is elegant but contingent on the synthesis of the unstable FeI₃ precursor. The resulting high-purity FeI₂ can then be carefully dissolved in deoxygenated water and recrystallized to produce this compound, as described in section 2.1.1.

For applications requiring exceptionally high purity, organometallic precursors offer a sophisticated route. Pentacarbonyliron, Fe(CO)₅, is a common starting material. It reacts with iodine in an inert solvent to form tetracarbonyldiiodoiron(II), Fe(CO)₄I₂.

Fe(CO)₅ + I₂ → Fe(CO)₄I₂ + CO(g)

This intermediate complex, Fe(CO)₄I₂, can then be thermally decomposed. The carbonyl ligands are driven off as carbon monoxide gas, yielding pure, solid anhydrous FeI₂. This route is advantageous because the precursor, Fe(CO)₅, can be purified by distillation, and the volatile byproducts (CO) are easily removed. The resulting anhydrous FeI₂ is of exceptional purity and can be subsequently hydrated to form crystalline FeI₂·4H₂O. This method, however, requires handling of highly toxic materials like Fe(CO)₅ and CO.

Purity Control and Crystallization Aspects in Laboratory Synthesis

The successful synthesis of this compound is critically dependent on rigorous purity control and optimized crystallization conditions. The primary challenge is the prevention of oxidation of the iron(II) ion.

Purity Control: The Fe²⁺ ion is readily oxidized to Fe³⁺ by atmospheric oxygen, particularly in neutral or basic aqueous solutions. This oxidation leads to contamination of the final product with iron(III) species, which impart a reddish-brown discoloration to the desired pale green crystals. To mitigate this, several precautions are essential:

Inert Atmosphere: All stages of the synthesis, including reaction, filtration, and crystallization, should be conducted under a blanket of an inert gas like nitrogen or argon.

Deoxygenated Solvents: The water used for the reaction and crystallization must be thoroughly deoxygenated, typically by boiling and then cooling under an inert gas stream.

Reducing Conditions: As noted in section 2.1.2, maintaining a chemical reducing environment, for instance by using an excess of metallic iron, effectively scavenges oxidants and protects the Fe²⁺ ion.

Crystallization: The formation of well-defined, pure crystals of FeI₂·4H₂O from an aqueous solution is a key final step. After preparing a saturated or near-saturated solution of FeI₂ and filtering it hot to remove impurities, the crystallization process is initiated by cooling. The rate of cooling significantly impacts crystal size and purity. Slow, undisturbed cooling over several hours or days promotes the growth of large, well-formed single crystals, which tend to have higher purity as impurities are excluded from the growing crystal lattice. Conversely, rapid cooling (e.g., in an ice bath) leads to the rapid precipitation of a microcrystalline powder, which may trap impurities and solvent within the agglomerated particles. The final crystals must be separated from the mother liquor and dried quickly, often under vacuum or a stream of inert gas, as they are deliquescent and will absorb atmospheric moisture.

Table 2: Key Parameters for High-Purity Crystallization of this compound

ParameterCondition / TechniqueRationale / Effect on Purity
AtmosphereNitrogen (N₂) or Argon (Ar)Prevents oxidation of Fe²⁺ to Fe³⁺, which is the primary source of chemical impurity.
SolventDeoxygenated WaterEliminates dissolved O₂ as a potential oxidant.
Cooling RateSlow, gradual cooling (e.g., insulated vessel at room temperature)Promotes growth of large, well-ordered crystals. Slower growth allows for exclusion of impurities from the crystal lattice.
Solution StateHot filtration of saturated solutionRemoves insoluble impurities (e.g., excess iron, dust) before crystallization begins.
Crystal IsolationRapid filtration followed by vacuum or inert gas dryingMinimizes exposure of the deliquescent product to atmospheric moisture and oxygen.

Structural Elucidation and Solid State Investigations of Diiodoiron;tetrahydrate

Coordination Geometry and Stereochemical Analysis of Iron(II) Centers

The arrangement of ligands around the central iron(II) ion determines the coordination geometry and stereochemistry of the complex, which in turn influences its physical and chemical properties.

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. youtube.com It considers the effect of the ligands' electric field on the energies of the metal's d-orbitals. libretexts.org For an iron(II) ion (a d⁶ system) in an octahedral field, the five d-orbitals are split into two sets: a lower-energy t₂g set and a higher-energy e₉ set. The energy separation between them is denoted as Δₒ (the ligand field splitting energy). libretexts.org

The magnitude of Δₒ depends on the nature of the ligands, as summarized by the spectrochemical series. libretexts.org Iodide (I⁻) is known as a weak-field ligand, meaning it causes a small Δₒ. Water (H₂O) is also a weak-field ligand, but it is stronger than iodide. libretexts.org For Fe(II) complexes with weak-field ligands, the energy required to pair electrons in the t₂g orbitals is greater than Δₒ, resulting in a high-spin electronic configuration (t₂g⁴e₉²). libretexts.org Both anhydrous FeI₂ and its tetrahydrate are expected to be high-spin complexes.

Table 2: Typical Bond and Electronic Parameters
ParameterAnhydrous Iron(II) Iodide (FeI₂)Diiodoiron;tetrahydrate (FeI₂·4H₂O)
Ligands6 x I⁻4 x H₂O, 2 x I⁻
Fe(II) Electronic Configurationd⁶ High-Spind⁶ High-Spin
Relative Ligand Field Strength (Δₒ)SmallModerate (larger than anhydrous FeI₂)
Fe-I Bond Length (Å)~2.83 materialsproject.orgExpected to be longer than in anhydrous form
Fe-O Bond Length (Å)N/A~2.12 (based on hydrated Fe(II) ion) researchgate.net

Hydration dramatically alters the coordination environment of the iron(II) center. In the anhydrous solid, each iron atom is part of an infinite polymeric lattice, coordinated exclusively by bridging iodide ions. materialsproject.org The introduction of water molecules breaks down this lattice. sparkl.me

Furthermore, the formation of a discrete octahedral [Fe(H₂O)₄I₂] complex introduces the possibility of stereoisomerism. chemrxiv.org The two iodide ligands can be arranged either adjacent to each other (cis isomer) or opposite each other (trans isomer). Based on crystallographic studies of analogous dihalide tetrahydrate complexes like [M(H₂O)₄X₂] (where M = Mn, Fe, Co, Ni and X = Cl, Br), the trans isomer is commonly observed due to reduced steric hindrance between the larger halide ligands. wikipedia.org

Solid-State Packing and Intermolecular Interactions in Hydrated Iron Iodides

Recent investigations have successfully elucidated the crystal structure of diiodoiron tetrahydrate, revealing its intricate solid-state packing and the significant role of intermolecular forces. uio.no

Detailed research findings have confirmed that diiodoiron tetrahydrate crystallizes in the monoclinic system with the space group P2₁/c. uio.no This structure is isostructural with the analogous iron(II) chloride and bromide tetrahydrates. uio.no The fundamental building block of the crystal structure consists of a central iron(II) cation coordinated by water molecules and iodide anions. The precise arrangement of these components in the crystal lattice is dictated by a network of intermolecular interactions, primarily hydrogen bonds.

Compound Name Chemical Formula
This compoundFeI₂·4H₂O
Iron(II) chlorideFeCl₂
Iron(II) bromideFeBr₂

Crystallographic Data for this compound uio.no

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.5577
b (Å)7.3954
c (Å)9.1963
β (°)110.3814

Coordination Chemistry and Ligand Interaction Studies Involving Diiodoiron;tetrahydrate

Ligand Exchange Dynamics and Substitution Reactions

The reactivity of the hydrated iron(II) cation is largely defined by the kinetics and mechanisms of ligand exchange at the metal center. The replacement of the coordinated water molecules is the fundamental step in the formation of new iron(II) complexes from diiodoiron;tetrahydrate in solution.

In aqueous solution, this compound dissolves to form the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, which possesses an octahedral geometry. researchgate.netajol.info The lability of the coordinated water molecules in this complex has been the subject of detailed mechanistic studies. Computer simulations and experimental data, including high-pressure ¹⁷O-NMR experiments, have shown that the water exchange process for [Fe(H₂O)₆]²⁺ proceeds via a dissociative interchange (Id) mechanism. researchgate.netscispace.comresearchgate.net This mechanism is characterized by the stretching of an existing Fe-OH₂ bond in the transition state, with the departing water molecule having a more significant influence on the activation energy than the incoming ligand.

The rate of this exchange is considerably fast, reflecting the high lability of the water ligands. The water exchange rate constant for [Fe(H₂O)₆]²⁺ at 298 K has been determined to be in the range of 2.1 x 10⁷ s⁻¹ to 4.4 x 10⁶ s⁻¹. researchgate.netajol.inforesearchgate.net This rapid exchange is a key factor in the utility of hydrated iron(II) salts as precursors in coordination chemistry, as it allows for facile substitution by other ligands. The positive activation volume (+3.8 ± 0.2 cm³ mol⁻¹) further supports the dissociative nature of the water exchange mechanism. researchgate.net

Table 1: Kinetic Parameters for Water Exchange on [Fe(H₂O)₆]²⁺
ParameterValueMethodReference
MechanismDissociative Interchange (Id)HP ¹⁷O-NMR / MD Simulations researchgate.netresearchgate.net
Rate Constant (kex) at 298 K2.1 x 10⁷ s⁻¹Molecular Dynamics Simulation researchgate.netscispace.com
Rate Constant (kex) at 298 K4.4 x 10⁶ s⁻¹¹⁷O-NMR researchgate.net
Activation Volume (ΔV)+3.8 ± 0.2 cm³ mol⁻¹HP ¹⁷O-NMR researchgate.net

The introduction of ancillary (or spectator) ligands, which replace the initial water molecules, profoundly influences the geometry, electronic structure, and reactivity of the iron(II) coordination sphere. The nature of these ligands dictates the resulting complex's properties. For instance, the coordination of bulky ancillary ligands can lead to complexes with unusual, low coordination numbers, such as three-coordinate iron(II) species. nih.gov

Table 2: Effect of Ancillary Ligands on Fe(II) Coordination Sphere
Ancillary Ligand TypeObserved InfluenceResulting Geometry/PropertyReference
Bulky β-diketiminatesSteric hindranceLow-coordinate (e.g., three-coordinate), distorted geometries nih.gov
N-heterocyclic carbenes (NHCs)Strong σ-donationNear-perfect octahedral geometry, strong ligand-field splitting nih.gov
Amide Ligands (e.g., {N(SiMe₂Ph)₂}⁻)Strong ligand fieldQuasi-linear two-coordinate geometry with high-spin Fe(II) rsc.org
Carbazole-based ligandsPeripheral ligand interactionsDeviations from ideal linearity, quenching of orbital angular momentum digitellinc.com

Formation of Novel Coordination Complexes Derived from this compound

This compound is a versatile starting material for synthesizing a wide array of novel coordination complexes. Its utility stems from the lability of its aqua ligands and the redox-active nature of both the iron(II) center and the iodide counter-ion.

Iron(II) iodide can be used as a precursor for the synthesis of multinuclear iron(II) complexes, where two or more iron centers are linked by bridging ligands. The formation of these species is often directed by the geometry of the chosen organic ligand. For example, reacting iron(II) salts with ligands containing multiple binding sites can lead to the self-assembly of di-, tri-, or even tetranuclear clusters. acs.orgrsc.org The reaction of an iron(II) salt with sodium quinaldate (B1226512) in the presence of a coordinating solvent like N,N-dimethylformamide (DMF) can yield a linear tri-iron(II) complex, [Fe₃(qn)₆(DMF)₂], featuring both five- and six-coordinate iron(II) centers. nih.gov The synthesis of dimeric iron(III) derivatives can also proceed through the oxidation of dinuclear iron(II) precursors. nih.gov These multinuclear assemblies are of interest for their unique magnetic properties and their potential to model the active sites of metalloenzymes.

Polydentate ligands, also known as chelating agents, are molecules that can form multiple coordinate bonds with a single central metal ion, forming a stable, ring-like structure called a chelate. The reaction of this compound with such ligands leads to the formation of highly stable iron(II) complexes. This enhanced stability, known as the chelate effect, arises from favorable thermodynamic factors (an increase in entropy) upon the displacement of multiple monodentate water ligands by a single polydentate ligand. youtube.com

A classic example is the interaction of iron(II) with ethylenediaminetetraacetate (B1237979) (EDTA), a hexadentate ligand, which wraps around the metal ion to form a very stable [Fe(edta)]²⁻ complex. researchgate.net The formation of such complexes is often rapid. For example, the reaction of iron(II) with quinaldic acid, a bidentate ligand, initially yields the coordinatively unsaturated [Fe(qn)₂], which can then coordinate solvent molecules to achieve a more stable six-coordinate geometry. nih.gov The use of polydentate P-N-N-P ligands has also been employed to synthesize chiral iron(II) complexes that are active as catalysts in asymmetric hydrogenation reactions. The strong binding of chelating agents is fundamental in various applications, from catalysis to the treatment of iron overload diseases. nih.gov

Redox Behavior and Electron Transfer Pathways in Iron(II) Iodide Systems

The combination of a redox-active Fe(II) center and an easily oxidizable iodide anion makes the redox behavior of iron(II) iodide systems particularly rich. The Fe²⁺/Fe³⁺ redox couple is central to the chemistry of iron, and its potential is significantly influenced by the coordination environment. researchgate.netflinnprep.com In the presence of iodide, the Fe(III) state is generally unstable, as Fe³⁺ is a strong enough oxidizing agent to oxidize I⁻ to I₂. docbrown.info

This inherent redox relationship is a key consideration in the synthesis of complexes from this compound. For instance, the reaction of FeI₂ with the redox-active ligand 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) yields the complex [(dpp-BIAN)FeIII₂], where the iron center remains in the +2 oxidation state and the ligand is neutral. mdpi.com However, this complex exhibits interesting electrochemical behavior, undergoing a two-step reduction. Cyclic voltammetry studies revealed that the first step involves the reduction of iron(II) to iron(I), followed by the reduction of the ligand. mdpi.com

Electron transfer (ET) pathways in iron complexes are crucial in many biological and chemical processes. nih.gov The mechanism of ET can be classified as either inner-sphere, where a bridging ligand connects the redox centers, or outer-sphere, where the electron hops between separate coordination spheres. acs.org The rate of electron transfer is governed by factors such as the reorganization energy (the energy required to change the geometry from the initial to the final oxidation state) and the electronic coupling between the donor and acceptor. stanford.edu In systems containing organically complexed iron, ligands can significantly alter the Fe(III)/Fe(II) redox potential, thereby tuning the reducing power of the iron(II) center. researchgate.net For example, complexation with ligands that stabilize the Fe(III) state will lower the redox potential, making the Fe(II) complex a stronger reducing agent.

Table 3: Electrochemical Data for [(dpp-BIAN)FeIII₂] Complex
ProcessPotential (V vs. Fc/Fc⁺)AssignmentReference
Reduction 1-1.65 (Ep)Two-electron reduction (FeII → FeI and Ligand Reduction) mdpi.com

Spectroscopic and Computational Characterization Approaches for Diiodoiron;tetrahydrate

Vibrational Spectroscopy (Infrared, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of Diiodoiron;tetrahydrate by identifying the vibrational modes of its constituent bonds. The expected spectrum would feature distinct bands corresponding to vibrations of the coordinated water molecules (O-H stretches and H-O-H bends), as well as vibrations involving the central iron atom (Fe-O and Fe-I stretches).

The O-H stretching modes of the coordinated water molecules are typically observed in the 3200-3500 cm⁻¹ region. The H-O-H bending mode appears around 1600-1630 cm⁻¹. The presence of iodide ions in the coordination sphere can influence the hydrogen-bonding network within the crystal lattice, which may cause shifts in these bands compared to bulk water. researchgate.netmdpi.com Raman spectroscopy is particularly sensitive to the perturbation of water's hydrogen bond structure by halide ions. mdpi.comnih.gov

The low-frequency region of the spectrum is most informative for the inorganic framework. It contains the Fe-I and Fe-O stretching and bending modes. Based on studies of gaseous iron di-iodide, the Fe-I stretching frequencies are expected in the far-infrared region. ias.ac.in For instance, a distinct absorption band observed in the vapor phase over FeI₂ has been assigned to the bending frequency of the gaseous diiodide. DFT calculations on related Fe(II) complexes can aid in the precise assignment of these low-frequency modes, which are characteristic of the coordination environment. researchgate.netresearchgate.net

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Technique Notes
O-H Stretch (H₂O)3200 - 3500IR, RamanBroad bands, sensitive to hydrogen bonding. mdpi.com
H-O-H Bend (H₂O)1600 - 1630IRSharp to medium intensity.
Fe-O Stretch350 - 500IR, RamanCorresponds to the vibration of coordinated water molecules against the iron center.
Fe-I Stretch100 - 300Far-IR, RamanCharacteristic of the iron-iodide bond. ias.ac.in
Bending Modes (O-Fe-O, O-Fe-I)< 200Far-IR, RamanLattice vibrations and complex bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in diamagnetic molecules. However, its application to paramagnetic compounds like high-spin iron(II) complexes is challenging. The unpaired electrons of the paramagnetic Fe²⁺ center create a strong local magnetic field, which leads to two primary effects: very large chemical shift ranges (paramagnetic shifts) and extremely rapid nuclear relaxation times. acs.orgnih.gov

The consequence of rapid relaxation is significant line broadening. For this compound, the ¹H NMR signals of the coordinated water molecules would likely be broadened to such an extent that they become indistinguishable from the baseline, especially on lower-field instruments. acs.org While specialized techniques and experiments (e.g., using very short relaxation delays, observing ¹⁷O or ²H nuclei, or employing 2D methods like NOESY/EXSY) can sometimes provide useful information for paramagnetic systems, standard ¹H and ¹³C NMR spectra are generally uninformative. acs.orgnih.govacs.org The primary utility of NMR in this context might be to observe the effect of the paramagnetic complex on the bulk solvent signal, which can provide information on water exchange kinetics.

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms, providing direct information on oxidation state, spin state, and site symmetry. nih.govillinois.edu For this compound, this method would unambiguously confirm the presence of Fe(II) and determine its spin state. The spectrum is characterized by two main parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift (δ) is sensitive to the s-electron density at the nucleus and is highly diagnostic of the oxidation state. High-spin Fe(II) complexes typically exhibit isomer shifts in the range of +0.9 to +1.3 mm/s (relative to α-iron) at room temperature. nih.gov

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. For a high-spin d⁶ Fe(II) ion, the sixth d-electron creates an inherent EFG. Furthermore, a distorted octahedral geometry, such as a trans-[Fe(H₂O)₄I₂] structure, would create a large lattice contribution to the EFG. This results in a large, characteristic quadrupole splitting, typically > 2.0 mm/s. nih.govacs.org The expected Mössbauer spectrum for this compound is therefore a doublet with δ and ΔE_Q values characteristic of a high-spin Fe(II) ion in a distorted octahedral environment.

Mössbauer Parameter Expected Value (at ~298 K) Information Provided
Isomer Shift (δ)+0.9 – +1.3 mm/sConfirms Fe(II) oxidation state. nih.govrsc.org
Quadrupole Splitting (ΔE_Q)> 2.0 mm/sIndicates high-spin (S=2) state and a non-cubic (distorted) coordination geometry. nih.govacs.org
Spectrum AppearanceDoubletA single crystallographic iron site with non-zero EFG.

Advanced X-ray Absorption Spectroscopy (XAS, EXAFS) for Local Structure Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure around an absorbing atom, in this case, iron. It does not require crystalline samples and can be performed on solutions or amorphous solids. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at and near the Fe K-edge, is sensitive to the oxidation state and coordination geometry of the iron atom. The edge energy would provide further confirmation of the Fe(II) oxidation state.

The EXAFS region contains oscillations that result from the backscattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides highly precise information about the local structure. unl.pt For this compound, EXAFS analysis would yield the coordination numbers (N) and bond distances (R) for the shells of atoms surrounding the iron center. Specifically, it would be possible to determine the number and distances of the oxygen atoms from the water ligands (Fe-O) and the iodine atoms from the iodide ligands (Fe-I). This data would be crucial in confirming the presumed [Fe(H₂O)₄I₂] structure.

Parameter (from EXAFS) Absorber-Scatterer Expected Value Information Provided
Coordination Number (N)Fe-O~4Number of coordinated water molecules.
Bond Distance (R)Fe-O~2.00 - 2.22 ÅAverage distance to oxygen atoms of water ligands. rruff.infomsu.ruscispace.com
Coordination Number (N)Fe-I~2Number of coordinated iodide ligands.
Bond Distance (R)Fe-I~2.60 - 2.80 ÅAverage distance to iodide ligands.

Theoretical and Computational Chemistry Applied to this compound Systems

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques. By modeling the this compound system in silico, it is possible to predict and interpret spectroscopic data, providing a deeper understanding of its electronic structure and bonding.

Density Functional Theory (DFT) Calculations for Electronic Structure and Anisotropy

DFT calculations can be used to determine a wide range of properties for the [Fe(H₂O)₄I₂] complex. The first step is a geometry optimization to find the lowest energy structure, which provides theoretical bond lengths and angles that can be compared with EXAFS data.

Once a stable geometry is obtained, further properties can be calculated:

Vibrational Frequencies: Calculation of the vibrational modes and their corresponding frequencies can aid in the assignment of experimental IR and Raman spectra, confirming the identity of Fe-O and Fe-I stretches. researchgate.netmdpi.com

Electronic Structure: DFT provides a description of the molecular orbitals, allowing for visualization of the d-orbital splitting and the nature of the Fe-ligand bonds. The energy difference between the highest occupied and lowest unoccupied d-orbitals can be correlated with the experimentally observed Δo from UV-Vis spectroscopy. acs.org

Mössbauer Parameters: The electron density at the nucleus and the electric field gradient can be calculated to predict the isomer shift and quadrupole splitting, which can then be compared directly with experimental Mössbauer data. acs.org

Magnetic Anisotropy: DFT can be used to calculate the zero-field splitting (ZFS) parameters (D and E), which describe the magnetic anisotropy of the high-spin Fe(II) complex. This property is crucial for understanding the magnetic behavior of the material.

Calculated Property Information Obtained Complementary Technique
Optimized GeometryBond lengths (Fe-O, Fe-I), bond anglesXAS (EXAFS)
Vibrational FrequenciesPositions and assignments of vibrational bandsIR, Raman
Molecular Orbitals / DOSd-orbital splitting (Δo), electronic structureUV-Vis
Hyperfine ParametersIsomer Shift (δ), Quadrupole Splitting (ΔE_Q)Mössbauer Spectroscopy
Zero-Field Splitting (ZFS)Magnetic anisotropy parameters (D, E)Magnetometry, EPR

Molecular Dynamics Simulations of Hydrated Iron(II) Iodide Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of materials at the atomic level. While direct MD simulation studies specifically targeting crystalline this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of the interactions within this hydrated salt can be constructed from simulations of its constituent ions, Fe(II) and iodide (I⁻), in aqueous solutions. These simulations provide critical insights into the coordination chemistry and dynamics of the ions and their surrounding water molecules, which are fundamental to the structure and properties of the hydrated solid.

In silico studies of the hydrated Fe(II) ion consistently show a well-defined hydration structure. The Fe(II) cation is typically coordinated by six water molecules in a stable octahedral geometry in its first hydration shell. acs.orgresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been employed to accurately model the electronic and structural properties of this hydration shell. acs.org These simulations reveal that the interactions within the first hydration shell are strong, leading to a relatively long residence time for the water molecules directly coordinated to the iron center.

The iodide anion, in contrast, exhibits a more disordered and dynamic hydration shell. Due to its large ionic radius and diffuse charge, the interaction between the iodide ion and surrounding water molecules is weaker compared to smaller anions. aip.org Density functional theory-based molecular dynamics simulations indicate that the hydrogen bonds between iodide and water are weaker than water-water hydrogen bonds, resulting in a less structured and more labile solvation shell. aip.orgresearchgate.net

Interactive Table: Representative Parameters for Molecular Dynamics Simulations of Hydrated Iron(II) Ions.

Simulation ParameterTypical Value/MethodReference
Force Field Ab initio QM/MM, Effective pair potentials acs.org
Water Model SPC, SPC/E, TIP3P acs.orgnih.gov
Ensemble NVT (Canonical), NPT (Isothermal-isobaric) researchgate.net
Temperature 298 K (Room Temperature) researchgate.net
Time Step 0.5 - 2.0 fs nih.gov
Simulation Duration 10 - 100 ps nih.gov

Prediction of Reactivity and Stability Parameters

The reactivity and stability of this compound are governed by the chemical properties of the iron(II) cation, the iodide anion, and the presence of water of hydration. While extensive experimental data on the tetrahydrate form is limited, its reactivity profile and stability can be predicted based on the known chemistry of its components and related hydrated iron(II) compounds. wikipedia.org

Reactivity:

The primary mode of reactivity for this compound is expected to be oxidation-reduction. The iron(II) ion is susceptible to oxidation to iron(III), particularly in the presence of atmospheric oxygen. wikipedia.org This process is often facilitated in aqueous environments or in the presence of moisture. The iodide ion can also be oxidized to elemental iodine. However, in the context of the Fe(II)/I⁻ pair, the oxidation of Fe(II) to Fe(III) is the more thermodynamically favorable process under ambient conditions. The presence of iodide can, in turn, reduce iron(III) back to iron(II), establishing a redox equilibrium. quora.comrsc.org

The compound is also expected to be reactive towards strong acids and bases. In acidic solutions, the hydrated iron(II) complex would be stable, while in basic solutions, precipitation of iron(II) hydroxide (B78521) would likely occur.

Stability:

The stability of this compound is influenced by several factors, including temperature, humidity, and exposure to light.

Thermal Stability: Upon heating, hydrated salts typically undergo dehydration. It is predicted that this compound will lose its four water molecules in a stepwise manner to form the anhydrous iron(II) iodide. The temperatures at which these dehydration steps occur would be indicative of the strength of the coordination of the water molecules to the iron center. The thermal decomposition of other hydrated iron salts, such as ferrous sulfate, has been studied and shows a multi-step decomposition process. researchgate.netscribd.com A similar behavior is anticipated for this compound, with the eventual decomposition of the anhydrous salt at higher temperatures.

Hygroscopicity and Oxidative Stability: Iron(II) iodide is known to be hygroscopic and will readily absorb moisture from the air. wikipedia.org This absorbed water can facilitate the oxidation of Fe(II) to Fe(III), leading to the decomposition of the compound and the formation of iron oxides and the liberation of iodine. Therefore, the compound is expected to be unstable when exposed to moist air over extended periods.

Photostability: While specific data on the photostability of this compound is not readily available, many iodide-containing compounds can be sensitive to light, which can induce redox reactions. It is plausible that exposure to ultraviolet light could promote the oxidation of either the iron(II) or the iodide ion.

Interactive Table: Predicted Reactivity and Stability Parameters for this compound.

ParameterPredicted CharacteristicNotes
Redox Reactivity Susceptible to oxidation of Fe(II) to Fe(III)Accelerated by moisture and oxygen.
Acid-Base Reactivity Stable in acid, precipitates Fe(OH)₂ in baseTypical behavior of hydrated iron(II) salts.
Thermal Stability Undergoes dehydration upon heatingLikely a multi-step process to form anhydrous FeI₂.
Hygroscopicity Highly hygroscopicWill absorb atmospheric water.
Oxidative Stability Prone to oxidation in moist airResults in the formation of iron(III) species.
Photostability Potentially sensitive to UV lightMay induce redox decomposition.

Reactivity Studies and Mechanistic Insights Involving Diiodoiron;tetrahydrate

Role in Inorganic Synthesis Reactions

Diiodoiron;tetrahydrate and its anhydrous form, iron(II) iodide, are utilized as precursors in the synthesis of other inorganic compounds. A notable application is in the production of alkali iodides wikipedia.orgheegermaterials.comsamaterials.comfuncmater.com. In these reactions, the iron(II) iodide typically undergoes a metathesis reaction with an alkali metal salt, leading to the formation of the desired alkali iodide and an iron(II) salt byproduct.

The general reaction can be represented as: FeI₂ + 2 M⁺X⁻ → 2 MI + FeX₂ (where M⁺ represents an alkali metal cation and X⁻ is a suitable anion)

This application leverages the solubility and reactivity of iron(II) iodide to facilitate the exchange of ions and produce high-purity alkali iodides.

Catalytic Activity and Reaction Mechanism Elucidation

Iron(II) iodide is recognized for its catalytic role in a variety of organic reactions wikipedia.orgheegermaterials.comfuncmater.comchemicalbook.comguidechem.com. The ability of the iron center to cycle between different oxidation states, primarily Fe(II) and Fe(III), is fundamental to its catalytic function.

Organic Transformation Catalysis (e.g., cyclotrimerization, aziridination)

Iron(II) complexes have demonstrated efficacy in catalyzing key organic transformations.

Cyclotrimerization: Iron(II) complexes, in the presence of zinc powder and zinc iodide, can effectively catalyze the [2+2+2] cyclotrimerization of terminal alkynes. This process yields highly substituted benzene derivatives with high regioselectivity researchgate.net. While the specific catalyst mentioned is a more complex ligated form of iron(II) chloride, it highlights the potential of Fe(II) systems in this type of transformation.

Aziridination: The formation of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, can be catalyzed by iron(II) sources rsc.org. Simple iron(II) compounds can catalyze the intermolecular aziridination of both styrenes and aliphatic alkenes using hydroxylamine derivatives as the nitrogen source rsc.org. Mechanistic studies on iron-catalyzed aziridination suggest the involvement of iron-nitrene intermediates. The reaction can proceed through either a concerted or a stepwise pathway, depending on the specific reactants and conditions rsc.orgresearchgate.net. While some of the most effective catalysts are complex iron compounds with specialized ligands, the fundamental reactivity is rooted in the iron(II) center nih.govmdpi.com.

Mechanistic Probes and Intermediate Characterization in Catalytic Cycles

Elucidating the precise mechanisms of iron-catalyzed reactions is often challenging due to the paramagnetic nature of many iron intermediates, which complicates analysis by techniques like NMR spectroscopy nih.gov. However, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided significant insights.

A classic example of an iron-catalyzed reaction where the mechanism has been studied is the reaction between persulfate (S₂O₈²⁻) and iodide (I⁻) ions. This reaction can be catalyzed by either iron(II) or iron(III) ions, demonstrating the reversible nature of the iron oxidation state in catalysis chemguide.co.uk.

When catalyzed by iron(II) ions, the catalytic cycle involves two main steps:

Oxidation of Fe(II) to Fe(III) by persulfate: S₂O₈²⁻ + 2 Fe²⁺ → 2 SO₄²⁻ + 2 Fe³⁺

Reduction of Fe(III) back to Fe(II) by iodide: 2 Fe³⁺ + 2 I⁻ → 2 Fe²⁺ + I₂

The net reaction is: S₂O₈²⁻ + 2 I⁻ → 2 SO₄²⁻ + I₂

This cycle highlights a key feature of transition metal catalysis: the ability of the metal ion to be reversibly oxidized and reduced, thereby facilitating electron transfer between reactants chemguide.co.uk. Spectroscopic investigations of some iron-catalyzed reactions have shown no evidence of intermediate complex formation, suggesting an outer-sphere electron-transfer mechanism may be at play in those systems researchgate.net. In other, more complex systems, cyclometalated iron(II) intermediates have been identified as key species in the catalytic cycle researchgate.net.

Table 1: Key Steps in Fe(II)-Catalyzed Persulfate-Iodide Reaction
StepReactantsProductsChange in Iron Oxidation State
1S₂O₈²⁻, Fe²⁺SO₄²⁻, Fe³⁺+2 → +3
2Fe³⁺, I⁻Fe²⁺, I₂+3 → +2

Hydrolysis and Decomposition Pathways in Aqueous Environments

This compound is very soluble in water chemicalbook.comguidechem.comechemi.com. Upon dissolution, the iron(II) ion forms the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, which imparts a pale green color to the solution funcmater.comchemhume.co.ukwikipedia.org. This complex is a weak acid and undergoes slight hydrolysis chemicalbook.comguidechem.comechemi.com.

The hydrolysis reaction involves the donation of a proton from a coordinated water molecule to the surrounding solvent: [Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

The high charge density of the Fe²⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds and facilitating the release of H⁺ ions chemhume.co.uk.

The compound is not very stable in aqueous solutions and can undergo further reactions quora.com:

Precipitation: In the presence of a base (e.g., hydroxide (B78521) ions), the hexaaquairon(II) complex is deprotonated to form a neutral, insoluble precipitate of iron(II) hydroxide, Fe(OH)₂ chemguide.co.uk. [Fe(H₂O)₆]²⁺(aq) + 2 OH⁻(aq) → Fe(OH)₂(s) + 6 H₂O(l)

Oxidation: The green precipitate of Fe(OH)₂ is readily oxidized by dissolved oxygen in the air to reddish-brown iron(III) hydroxide, Fe(OH)₃ chemguide.co.uk. This is often observed as a darkening of the precipitate.

Thermal Decomposition: When an aqueous solution of iron(II) iodide is heated to temperatures above 50 °C, it is reported to turn black, indicating decomposition funcmater.com.

Photochemical and Radiolytic Behavior in Iron(II) Iodide Systems

The behavior of aqueous iron(II) iodide systems under the influence of light or ionizing radiation involves complex redox reactions of both the iron and iodide ions.

Photochemical Behavior

The photochemistry of aqueous iron systems is a significant driver of geochemical cycles rsc.org. While much research focuses on the photoreduction of Fe(III) to Fe(II), the reverse process can also be photochemically induced. In an iron(II) iodide system, the oxidation of ferrous ions can be sensitized by iodine under both UV and visible light rsc.org. The process involves the formation of reactive iodine species, such as the iodine radical (I•) and the diiodide radical anion (I₂⁻•), which are the primary oxidants of Fe²⁺ rsc.org.

The key steps in the iodine-sensitized photo-oxidation are:

Photodissociation of iodine: I₂ + hν → 2 I•

Oxidation of iron(II): Fe²⁺ + I• → Fe³⁺ + I⁻

This process results in the stoichiometric formation of Fe³⁺ and I⁻ rsc.org. The photolysis of iron complexes, in general, can generate various reactive oxygen species (ROS), which can in turn participate in further redox reactions involving the iron center appliedmineralogy.com.

Radiolytic Behavior

Radiolysis occurs when ionizing radiation interacts with a medium, such as water, dissociating molecules into highly reactive species wikipedia.org. The radiolysis of water produces hydrated electrons (e⁻aq), hydrogen atoms (H•), and hydroxyl radicals (•OH), among other products.

In an aqueous iron(II) iodide solution, these radiolytically generated species can react with both Fe²⁺ and I⁻ ions:

Reaction with Fe²⁺: Iron(II) ions can be reduced by hydrated electrons to the transient iron(I) state (Fe⁺) . Conversely, they can be oxidized by hydroxyl radicals to iron(III) ions (Fe³⁺). The oxidation of Fe²⁺ to Fe³⁺ by radiolytic products is the fundamental principle behind the widely used Fricke dosimeter for measuring radiation dose.

Reaction with I⁻: Iodide ions are readily oxidized by hydroxyl radicals to form iodine atoms (I•), which can then lead to the formation of molecular iodine (I₂) and other species.

Table 2: Summary of Reactive Species in Photolysis and Radiolysis of Aqueous FeI₂ Systems
ProcessPrimary EventKey Reactive Species GeneratedFate of Fe(II)
Photolysis Light absorption by IodineI•, I₂⁻•Oxidation to Fe(III)
Radiolysis Ionizing radiation interacts with watere⁻aq, H•, •OHReduction to Fe(I) or Oxidation to Fe(III)

Advanced Applications in Materials Science and Engineering Leveraging Diiodoiron;tetrahydrate

Diiodoiron;tetrahydrate as a Precursor for Nanostructured Iron Materials

The use of iron-based compounds as precursors for the synthesis of nanomaterials is a cornerstone of modern materials chemistry. While iron chlorides and nitrates are more commonly cited, iron iodides present an alternative pathway for generating unique nanostructures.

The application of this compound for the direct synthesis of pure iron nanoparticles and nanowires is not extensively documented in academic literature. However, its potential is recognized in patents covering methods for producing metal oxide nanoparticles. These patents list iron(II) iodide among a wide array of possible water-soluble iron salts that can be used in precipitation or thermal decomposition processes to form iron oxides. google.comgoogle.comgoogleapis.comgoogle.com In these methods, an iron salt is dissolved and subsequently precipitated as an oxide or hydroxide (B78521) by adding a base and applying heat. google.com

A more specific application involves the in situ formation of iron(II) iodide for creating iron oxyhydroxide composites. In one study, reacting elemental iron and iodine in the presence of a spongin scaffold led to the formation of iron(II) iodide, which subsequently oxidized in the presence of air and moisture to form a goethite (α-FeO(OH))–spongin composite material. mdpi.comnih.gov This demonstrates an indirect route where the transient formation of iron(II) iodide is a critical step in the synthesis of a complex nanostructured material. mdpi.com

Table 1: Comparison of Iron Precursors in Nanoparticle Synthesis This table provides context on common methods for synthesizing iron-based nanoparticles, as direct synthesis from this compound is not widely detailed.

Precursor UsedSynthesis MethodNanoparticle TypeTypical SizeSource
Iron(III) Chloride (FeCl₃) & Iron(II) Chloride (FeCl₂)Co-precipitationMagnetite (Fe₃O₄)10-20 nm google.com
Iron(III) Nitrate (Fe(NO₃)₃)Thermal DecompositionHematite (α-Fe₂O₃)20-50 nm googleapis.com
Iron(II) Iodide (FeI₂)Listed as potential precursor in precipitation methodsIron OxidesNot specified google.comgoogle.com
Iron powder + IodineIn situ formation and oxidationGoethite (α-FeO(OH))Not specified mdpi.com

While the use of this compound for creating graphite-encapsulated iron carbide is not found in available research, ferrous iodide has been effectively used to synthesize other important iron-based composites. A notable application is in the preparation of reduced graphene oxide (RGO) composites for electronic applications.

Research has shown that a ferrous iodide acid solution can be used as a potent reducing agent for graphene oxide. researchgate.netnih.gov The resulting RGO is then incorporated as a hole transport material in perovskite solar cells. nih.govresearchgate.net In this application, the RGO is combined with another material, such as spiro-OMeTAD, to create a composite layer that enhances the stability of the solar cell device under ambient conditions. researchgate.netnih.gov This demonstrates the utility of iron(II) iodide in modifying carbon nanomaterials to create functional composites for advanced energy applications.

Integration into Thin Film Deposition Techniques (e.g., CVD, ALD precursors)

The use of this compound or its anhydrous form as a precursor for thin film deposition techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) is not a well-established practice. These techniques typically require precursors with high volatility and thermal stability, properties that have been more extensively studied for other iron compounds like ferrocene (B1249389) or iron pentacarbonyl.

However, foundational research relevant to such applications does exist. Studies have been conducted on the core and valence electron binding energies of iron(II) iodide and the stability of its gas-phase species, which are critical parameters for designing CVD or ALD processes. researchgate.net Furthermore, theoretical work has predicted that monolayers of iron halides could exhibit half-metallicity, a property where the material is metallic for one electron spin orientation and insulating for the other. acs.org Such properties are highly desirable for spintronic applications. While these findings suggest the potential of iron(II) iodide in thin film technologies, practical demonstrations and detailed precursor evaluations are not yet present in the scientific literature.

Exploration in Functional Materials Development

This compound and its anhydrous form serve as valuable precursors in the laboratory-scale synthesis of novel functional materials, particularly in the fields of magnetism and electrochemistry.

Anhydrous iron(II) iodide has been successfully employed as a precursor in the synthesis of advanced magnetic materials, specifically mononuclear metal complexes known as Single-Ion Magnets (SIMs). mdpi.com In a typical synthesis, anhydrous FeI₂, often prepared in situ to prevent oxidation, is reacted with a redox-active organic ligand, such as 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN), in an acetonitrile (B52724) solution. mdpi.comorcid.org This reaction yields a new hetero-spin complex whose magnetic properties can be finely tuned. mdpi.comresearchgate.net These materials are of significant interest for high-density information storage and quantum computing. mdpi.com

Additionally, patents list iron(II) iodide as a potential metal halide precursor for the synthesis of magnetic iron oxide nanoparticles via thermal decomposition, although specific examples are not detailed. google.comgoogleapis.com

Table 2: Synthesis of a Single-Ion Magnet Complex from Iron(II) Iodide

PrecursorLigandSolventReaction ProductKey PropertySource
Iron(II) Iodide (FeI₂)dpp-BIANAcetonitrile[(dpp-BIAN)FeIII₂]Single-Ion Magnet behavior mdpi.com

In the field of electrochemical materials, iron(II) iodide has been utilized as a chemical reactant to produce components for energy devices. As mentioned previously, a ferrous iodide acidic solution has been used to reduce graphene oxide, creating a composite material for hole transport layers in perovskite solar cells, which demonstrated improved long-term stability. researchgate.netnih.gov

Interestingly, research into the synthesis of cubane-shaped iron-sulfur clusters ([Fe₄S₄]²⁻), which are important for their electrochemical properties in biological and catalytic systems, revealed a limitation of iodide precursors. rsc.org Studies attempting to create these clusters found that while iron(II) chloride and bromide were effective precursors, attempts using ferrous iodide precursors did not yield the desired product. rsc.org The tetraiodidoferrate(II) ([FeI₄]²⁻) intermediate formed in the solution was found to be inert towards the necessary cluster formation reactions, a notable contrast to its chloride and bromide counterparts. rsc.org This finding is crucial as it informs the selection of appropriate precursors for specific synthetic targets in electrochemical materials research.

Solid-State Chemistry Approaches for New Material Discovery

The application of this compound as a precursor in solid-state chemistry for the synthesis of novel materials is not a well-documented area of research. Solid-state synthesis, often referred to as the ceramic method, typically involves the mixing of solid reactants and heating them to high temperatures to facilitate diffusion and reaction, yielding a new solid product. sigmaaldrich.com Other solvent-free methods, such as mechanochemistry, utilize mechanical energy to induce chemical transformations. acs.org While these techniques are widely used for various inorganic precursors, specific studies leveraging this compound are not prominently featured in the scientific literature.

Hypothetically, this compound could be employed in two main solid-state approaches: thermal decomposition and mechanochemical synthesis.

Thermal Decomposition: In this approach, a precursor material is heated to a temperature at which it decomposes to form a new, often more stable, compound. For this compound, a controlled heating process would first lead to the loss of its four water molecules of hydration. Further heating in a controlled atmosphere (e.g., inert, oxidizing, or reducing) could lead to the formation of iron oxides, pure iron, or other iron-containing phases, depending on the conditions. The precise nature of the products would be dictated by the decomposition temperature and the surrounding atmosphere. However, no specific studies detailing the thermal decomposition pathway and resulting products for this compound were found.

Mechanochemical Synthesis: This method involves the grinding or milling of solid reactants to induce chemical reactions. kent.ac.uk It can be a powerful tool for creating new materials without the need for high temperatures or solvents. One could envision a process where this compound is milled with another solid reactant, such as a metal oxide or a chalcogenide, to synthesize new ternary or quaternary iron compounds. The presence of hydrate (B1144303) water can sometimes play a role in facilitating these reactions (liquid-assisted grinding). While this is a plausible synthetic route, there are no available research findings that demonstrate the use of this compound in mechanochemical reactions for new material discovery.

Due to the lack of specific research data, it is not possible to provide detailed findings or data tables on new materials synthesized from this compound using solid-state methods.

Future Research Directions and Emerging Opportunities for Diiodoiron;tetrahydrate Studies

Development of Novel Green Synthetic Methodologies

Traditional synthesis routes for iron halides often involve high temperatures or the use of hazardous reagents. wikipedia.org Future research should prioritize the development of environmentally benign, sustainable methods for producing Diiodoiron;tetrahydrate. bohrium.com Green synthesis approaches, which are cost-effective and utilize non-toxic materials, represent a significant opportunity. nih.gov

Inspired by the synthesis of iron oxide nanoparticles, methodologies using plant extracts as reducing and capping agents could be explored. nanochemres.orgmdpi.com Extracts from various plants, such as green tea, eucalyptus, or oak leaves, contain polyphenolic compounds that can effectively reduce iron salts to form desired compounds. nih.gov Investigating the feasibility of these extracts for the synthesis of this compound could lead to a more sustainable production process. bohrium.com This approach eliminates the need for harsh chemicals and can often be performed at ambient temperatures. nih.gov

Future studies could focus on:

Screening various plant extracts for their efficacy in reducing and stabilizing iron(II) iodide.

Optimizing reaction parameters such as pH, temperature, concentration of reactants, and reaction time to control the purity, yield, and crystalline structure of the final product.

Characterizing the phytochemicals responsible for the reduction and stabilization to better understand the reaction mechanism. orientjchem.org

Proposed Green Synthesis MethodPotential Reducing/Capping AgentKey AdvantagesResearch Focus
Plant Extract-Mediated SynthesisPolyphenols, Flavonoids (e.g., from Green Tea or Eucalyptus)Eco-friendly, cost-effective, avoids toxic chemicals, mild reaction conditions. nih.govacs.orgOptimization of extract choice and reaction parameters for purity and yield control.
Sonochemical SynthesisUltrasound irradiationEnhanced reaction rates, improved crystal formation, energy efficiency.Investigation of frequency and power effects on product morphology and purity.
Mechanochemical SynthesisHigh-energy ball millingSolvent-free, reduced waste, potential for novel phase formation.Study of milling parameters on the formation and stability of the tetrahydrate form.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Structural Evolution

A detailed understanding of the formation mechanism of this compound is crucial for controlling its synthesis and properties. Advanced in-situ characterization techniques offer the potential to monitor the reaction in real-time, providing valuable insights into kinetics, intermediate species, and the evolution of the crystal structure. nih.gov

Techniques such as in-situ UV-Vis absorption spectroscopy could be employed to track the concentration of reactant and product species during the synthesis process, allowing for the determination of reaction stoichiometry and kinetics. libretexts.org Furthermore, synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) could provide real-time information on the local coordination environment and electronic state of the iron atoms, as well as the formation and transformation of crystalline phases. spring8.or.jp The development of specialized in-situ cells would enable these measurements under relevant reaction conditions.

Future research in this area could involve:

Employing time-resolved spectroscopy to identify and characterize transient intermediates formed during the synthesis of this compound.

Utilizing in-situ XRD to observe the nucleation and growth of this compound crystals, providing a basis for controlling crystal size and morphology.

Applying in-situ Mössbauer spectroscopy to probe changes in the iron oxidation state and coordination environment throughout the reaction. mdpi.com

In-Situ TechniqueInformation GainedPotential Research Application for this compound
UV-Visible SpectroscopyReaction kinetics, formation of colored complexes. libretexts.orgMonitoring the rate of formation from iron precursors and iodide sources.
X-ray Diffraction (XRD)Crystal structure evolution, phase transitions. spring8.or.jpObserving the real-time crystallization of the tetrahydrate structure from solution.
X-ray Absorption Spectroscopy (XAS)Local atomic structure, oxidation state of iron.Elucidating the coordination changes around the iron center during synthesis and dehydration.
Raman SpectroscopyVibrational modes of molecules, identification of intermediates.Tracking the formation of Fe-I bonds and the incorporation of water molecules.
Mössbauer SpectroscopyIron oxidation state, magnetic properties, coordination environment. mdpi.comCharacterizing the electronic state of iron in precursor, intermediate, and final product stages.

Computational Design and Rational Synthesis Strategies for Derivatives

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of materials and guiding the synthesis of new compounds. mdpi.com Applying these methods to this compound can accelerate the discovery of novel derivatives with tailored electronic, magnetic, and catalytic properties. nih.gov

DFT calculations can be used to model the geometric and electronic structure of this compound and its potential derivatives. nih.gov By systematically substituting the iodide or water ligands with other functional groups, it is possible to predict how these modifications would affect the compound's stability and properties. nih.gov For example, computational screening could identify ligands that enhance catalytic activity or tune the spin state of the iron center for specific magnetic applications. researchgate.net This rational design approach allows researchers to target the synthesis of the most promising derivatives, saving significant experimental time and resources. nih.gov

Key future research directions include:

Developing accurate computational models for this compound that can predict its structural and electronic properties.

Performing high-throughput computational screening of potential derivatives with modified ligands to identify candidates with desired functionalities.

Using computational insights to design and execute targeted synthetic strategies for novel this compound-based materials.

Computational ApproachPredicted PropertiesApplication in Rational Design of Derivatives
Density Functional Theory (DFT)Electronic structure, bond energies, vibrational frequencies, magnetic states. wichita.eduPredicting the stability and electronic properties of derivatives with new ligands.
Time-Dependent DFT (TD-DFT)UV-Vis spectra, excited state properties. nih.govDesigning derivatives with specific optical absorption or emission characteristics.
Molecular Dynamics (MD) SimulationsStructural dynamics, solvation effects, thermal stability.Simulating the behavior of the compound and its derivatives in different solvent environments.
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction mechanisms, enzyme-like catalysis.Modeling potential catalytic cycles for derivatives in complex chemical environments.

Interdisciplinary Research with Related Scientific Fields (e.g., Geochemistry, Environmental Chemistry)

The study of this compound can be significantly enriched through interdisciplinary collaborations, particularly with geochemistry and environmental chemistry. These fields provide a broader context for the relevance of iron-iodide compounds and suggest new avenues for application-oriented research.

In geochemistry, the interaction between iron and iodine is important in various natural systems, including soils and marine environments. nih.gov Iron oxides are known to be significant sinks for iodine in soils. lyellcollection.org Research into the behavior of this compound could provide insights into the geochemical cycling of iodine, its bioavailability, and the mobilization of iodine in different environments. researchgate.netresearchgate.net For instance, studies have shown that reactions between iron oxides and iodide can be accelerated in frozen solutions, producing bioavailable iron and reactive iodine species, a process of potential significance in polar environments. nih.gov

In environmental chemistry, iron-based materials are widely studied for their potential in environmental remediation. researchgate.netresearchgate.net Nanoscale zero-valent iron, for example, is used for the treatment of groundwater and hazardous waste. rsc.org Future research could investigate this compound or its derivatives as catalysts or adsorbents for the removal of environmental pollutants. mdpi.com The redox properties of the iron center and the potential for ligand exchange with contaminants could be exploited for water treatment applications. frontiersin.org Studies on the sorption of iodide onto bacteriogenic iron oxides also suggest the potential for bioremediation strategies involving iron-iodide interactions. researchgate.net

Interdisciplinary FieldResearch AreaPotential Significance of this compound Studies
Geochemistry Iodine CyclingUnderstanding the role of iron-iodide compounds in the transport and fixation of iodine in soils and sediments. nih.govlyellcollection.org
Marine ChemistryInvestigating the formation of iron-iodide species in marine environments and their impact on nutrient availability. nih.gov
BiogeochemistryExploring the microbial mediation of iron and iodine transformations and the role of compounds like this compound. nih.gov
Environmental Chemistry Water TreatmentDeveloping new catalysts or adsorbents based on this compound for the removal of heavy metals or organic pollutants. researchgate.net
Contaminant RemediationStudying the potential of this compound for the reductive degradation of chlorinated solvents or other persistent organic pollutants. researchgate.net
Nutrient ManagementExploring the use of iron-iodide compounds in agricultural systems to control the release and availability of iron and iodine as micronutrients.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing diiodoiron tetrahydrate, and how do these methods ensure structural accuracy?

  • Methodological Answer : Synthesis typically involves controlled stoichiometric reactions of iron precursors (e.g., iron chloride) with iodide salts under anhydrous conditions, followed by hydration. Characterization should include:

  • X-ray Diffraction (XRD) : To confirm crystallinity and lattice parameters .
  • Thermogravimetric Analysis (TGA) : To verify hydration states by measuring mass loss upon heating .
  • FTIR/Raman Spectroscopy : To identify vibrational modes of Fe-I bonds and water molecules .
  • Elemental Analysis : To validate stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers assess the thermal and chemical stability of diiodoiron tetrahydrate under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Use TGA coupled with differential scanning calorimetry (DSC) to monitor decomposition temperatures and phase transitions .
  • Chemical Stability : Perform solubility tests in polar/nonpolar solvents and pH-dependent stability assays (e.g., exposing the compound to acidic/alkaline buffers) .
  • Environmental Sensitivity : Conduct humidity-controlled experiments to evaluate deliquescence or hydration/dehydration reversibility .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electronic structure and reactivity of diiodoiron tetrahydrate?

  • Methodological Answer :

  • Density Functional Theory (DFT) : To calculate bond energies, electron density maps, and redox potentials .
  • Molecular Dynamics (MD) Simulations : To model hydration shell dynamics and ligand-exchange mechanisms .
  • Validation : Compare computational results with experimental spectroscopic data (e.g., XRD, EXAFS) to refine models .

Q. How should researchers address contradictory data in studies involving diiodoiron tetrahydrate, such as discrepancies in reported magnetic properties?

  • Methodological Answer :

  • Source Identification : Compare synthesis protocols (e.g., precursor purity, reaction atmosphere) to isolate variables affecting outcomes .
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Cross-Validation : Use complementary techniques (e.g., SQUID magnetometry and Mössbauer spectroscopy) to resolve ambiguities in magnetic behavior .

Q. What role does diiodoiron tetrahydrate play in catalytic or material science applications, and how can its efficacy be quantified?

  • Methodological Answer :

  • Catalytic Studies : Test its performance in cross-coupling reactions (e.g., Suzuki-Miyaura) by measuring turnover frequency (TOF) and yield .
  • Material Synthesis : Use it as a precursor for iron-iodide nanomaterials; characterize products via TEM and XPS .
  • Activity Metrics : Compare catalytic efficiency with alternative iron complexes (e.g., ferrocene derivatives) under identical conditions .

Q. What strategies ensure reproducibility in diiodoiron tetrahydrate synthesis, particularly when scaling laboratory protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (e.g., temperature, stoichiometry, stirring rate) .
  • Process Validation : Use in-line analytics (e.g., pH probes, Raman sensors) for real-time monitoring .
  • Batch Consistency : Implement strict quality control measures, including batch-to-batch XRD and ICP-MS comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.